6-Methylpyridine-2,4-diol CAS number 3749-51-7 properties
6-Methylpyridine-2,4-diol CAS number 3749-51-7 properties
An In-Depth Technical Guide to 6-Methylpyridine-2,4-diol (CAS 3749-51-7)
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Duality and Potential
6-Methylpyridine-2,4-diol, registered under CAS Number 3749-51-7, is a heterocyclic compound that stands at a fascinating intersection of structural chemistry and applied science. While its name suggests a simple diol structure, the molecule predominantly exists in a more stable tautomeric form, 4-Hydroxy-6-methyl-2(1H)-pyridinone . This duality is central to its chemical behavior, influencing everything from its physical properties to its reactivity and biological activity.
This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer a cohesive understanding of its properties, synthesis, and applications. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile chemical building block. We will delve into the causality behind its observed characteristics, provide actionable experimental protocols, and explore its burgeoning role in modern drug discovery, particularly as a scaffold for potent G protein-coupled receptor (GPCR) agonists.
Chemical Identity and Physicochemical Landscape
Accurate identification is the foundation of sound research. The compound is known by several names and identifiers, a direct consequence of its prominent tautomeric nature.
| Identifier | Value | Source |
| Primary CAS Number | 3749-51-7 | ECHA, PubChem[1] |
| Alternate CAS Number | 70254-45-4 | Smolecule, Benchchem[2][3] |
| IUPAC Name | 4-hydroxy-6-methyl-1H-pyridin-2-one | PubChem[1] |
| Molecular Formula | C₆H₇NO₂ | PubChem[1] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| Common Synonyms | 2,4-Dihydroxy-6-methylpyridine, 4-Hydroxy-6-methyl-2-pyridone | PubChem[1] |
| InChI Key | WKGSLYHMRQRV-UHFFFAOYSA-N | PubChem[1] |
The physicochemical properties of this molecule are largely dictated by its ability to form strong intermolecular hydrogen bonds, a characteristic conferred by the hydroxyl (-OH) and N-H groups in its pyridone form.
| Property | Value | Interpretation & Experimental Context | Source |
| Melting Point | 324-330 °C (with decomposition) | The very high melting point is direct evidence of a stable crystal lattice maintained by an extensive hydrogen-bonding network.[2] This suggests significant thermal stability in the solid state but also implies that reactions in the melt phase are not feasible. | Smolecule[2] |
| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether; slight solubility in DMSO and methanol requires heating. | The amphiphilic nature is key.[2] Hydrophilic character from H-bond donors/acceptors allows aqueous solubility. Enhanced solubility in alkali is due to deprotonation of the acidic 4-hydroxy group, forming a highly soluble pyridinate salt. This is a crucial consideration for designing aqueous reaction conditions or acid-base extractions for purification. | Smolecule[2] |
| LogP (Octanol/Water) | -0.23 (Predicted) | This negative value confirms the compound's hydrophilic nature, indicating a slight preference for the aqueous phase over an immiscible organic phase like octanol.[2] This property is important for predicting its behavior in biological systems and for designing purification protocols. | Smolecule[2] |
| pKa (Predicted) | 4.50 ± 1.00 (Acidic) | The 4-hydroxy group is weakly acidic, consistent with its enolic character.[2] At physiological pH (~7.4), a significant portion of the molecule will be in its deprotonated, anionic form, which has major implications for drug design and biological activity. | Smolecule[2] |
The Core Concept: Tautomerism
Understanding 6-methylpyridine-2,4-diol is impossible without appreciating its tautomerism. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies heavily in favor of the keto-enol (pyridone) form over the di-enol (diol) form. This preference is a classic example of the stability conferred by the formation of an amide-like linkage within the aromatic ring.
The equilibrium is influenced by the solvent environment; polar, protic solvents can stabilize both forms by hydrogen bonding, but the inherent stability of the pyridone generally dominates.[4][5]
Caption: Tautomeric equilibrium heavily favors the pyridone form.
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis confirms the predominance of the 4-hydroxy-6-methyl-2-pyridinone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data clearly supports the pyridone structure. The presence of only two aromatic protons and a single methyl group is characteristic.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |
| (DMSO-d₆) | ~10.99 | Singlet (broad) | NH -1 | The broad signal is typical of an exchangeable proton on a nitrogen atom. |
| ~10.40 | Singlet (broad) | OH -4 | This exchangeable proton corresponds to the acidic hydroxyl group. | |
| ~5.59 | Singlet | CH -3 | This vinyl proton is in an electron-rich region of the ring. | |
| ~5.34 | Singlet | CH -5 | This vinyl proton is adjacent to the methyl-substituted carbon. | |
| ~2.07 | Singlet | CH ₃-6 | A sharp singlet confirms the three equivalent protons of the methyl group. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Causality |
| (DMSO-d₆) | ~167.6 | C =O (C-2) | The downfield shift is characteristic of a carbonyl carbon in an amide-like environment. |
| ~164.8 | C -OH (C-4) | This carbon is deshielded due to the attached electronegative oxygen. | |
| ~145.9 | C -CH₃ (C-6) | A quaternary carbon in the aromatic ring. | |
| ~98.2 | C H (C-3) | An sp² hybridized carbon in the ring. | |
| ~95.7 | C H (C-5) | An sp² hybridized carbon in the ring. | |
| ~18.5 | C H₃ | The upfield shift is typical for an aliphatic methyl carbon. | |
| Note: NMR data is derived from a representative spectrum reported for the title compound.[6] Shifts may vary slightly based on solvent and concentration. |
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present, again confirming the pyridone tautomer.
| Key IR Absorption Bands (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200 - 2000 (broad) | O-H and N-H Stretch | Hydroxyl and Amide | The very broad nature of this band is indicative of extensive intermolecular hydrogen bonding in the solid state, consistent with the high melting point.[7] |
| ~1645 | C=O Stretch | Amide-like Carbonyl | A strong absorption in this region is a definitive marker for the carbonyl group of the 2-pyridone ring.[6][7] |
| ~1618, 1561 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the heterocyclic ring.[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at an m/z of 125, corresponding to the molecular formula C₆H₇NO₂.[6]
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Fragmentation: While detailed fragmentation studies are limited, common fragmentation pathways for pyridones involve the loss of CO (m/z 97) and subsequent ring rearrangements. The stability of the aromatic ring often results in the molecular ion being a significant peak (the base peak in some cases).[6][8]
Synthesis and Manufacturing Workflow
A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. A common and effective laboratory-scale synthesis starts from the readily available commercial starting material, dehydroacetic acid.[9] The process involves a two-step sequence: acid-catalyzed ring opening and rearrangement, followed by ammonolysis to form the pyridone ring.
Caption: Synthetic workflow from dehydroacetic acid.
Detailed Experimental Protocol
Causality Statement: This protocol is designed for efficiency and purity. The initial high-temperature acid treatment rapidly converts dehydroacetic acid to the pyranone intermediate. The subsequent ammonolysis is a nucleophilic ring-opening/ring-closing cascade that thermodynamically favors the formation of the stable pyridone ring system.
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Intermediate) [9]
-
Reaction Setup: In a 25 mL round-bottom flask, place dehydroacetic acid (1.0 mmol, 168.15 mg).
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Acid Addition: Carefully add a 92% aqueous solution of sulfuric acid (5.0 mmol).
-
Heating: Heat the mixture to 130 °C for 10 minutes. The reaction is rapid and should be monitored.
-
Quenching & Isolation: While the mixture is still warm, carefully pour it into a beaker containing approximately 50 g of chopped ice. A white precipitate will form immediately.
-
Filtration: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove residual acid.
-
Drying: Dry the solid under vacuum to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.
-
Expected Yield: 86%
-
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Final Product) [9]
-
Reaction Setup: In a 25 mL flask equipped with a magnetic stir bar, add the 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, 126.11 mg) from the previous step.
-
Ammonolysis: Under constant stirring, add a 28% aqueous solution of ammonium hydroxide (5.0 mmol).
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the pyridone product often precipitates directly from the reaction mixture. If not, the volume can be reduced under reduced pressure to induce precipitation.
-
Filtration & Washing: Filter the solid product, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the final product under vacuum.
-
Expected Yield: 80%
-
Self-Validation: The final product should be a white to off-white solid with a melting point >320 °C. Its identity and purity should be confirmed by NMR and IR spectroscopy, matching the data provided in Section 3.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-hydroxy-6-methyl-2-pyridinone is governed by the electronic nature of the ring and the presence of its key functional groups. The ring possesses both electron-rich and electron-deficient centers, allowing for selective functionalization.[10]
Caption: Key reactivity sites on the pyridone ring.
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Reactions at C3 (Knoevenagel-type Condensation): The C3 position is electron-rich and analogous to the α-carbon of a β-dicarbonyl compound. It readily undergoes condensation reactions with aldehydes under basic conditions (e.g., piperidine catalysis) to form bis(pyridyl)methanes.[9] This is a powerful method for building more complex molecular architectures from the pyridone scaffold.
-
Reactions at the 4-OH Group: The hydroxyl group is nucleophilic and can be functionalized via O-alkylation or O-acylation under appropriate conditions. However, its acidity also means it can direct reactions; for example, in some metal-catalyzed C-H functionalizations, it can act as a directing group.
-
Electrophilic Substitution: While the ring is generally electron-rich, harsh conditions are often needed for classic electrophilic aromatic substitution (e.g., nitration). The reaction site is influenced by the directing effects of the existing substituents.
Applications in Drug Discovery: The GPR84 Agonist Story
While useful as a general synthetic intermediate, the most exciting recent application for this scaffold is in the development of agonists for the G protein-coupled receptor 84 (GPR84).[11] GPR84 is an inflammatory receptor primarily expressed on immune cells, and it is implicated in diseases such as Alzheimer's, fibrosis, and cancer.[11][12]
The 4-hydroxy-6-alkyl-2-pyridinone core serves as an ideal "head group" that mimics the carboxylic acid of endogenous medium-chain fatty acid ligands. By attaching a lipophilic alkyl "tail" to the C6 position, researchers have created some of the most potent GPR84 agonists reported to date, with EC₅₀ values in the picomolar range.[7][11]
Caption: Role as a GPR84 agonist in inhibiting cAMP production.
The discovery of these potent agonists provides invaluable chemical tools for the scientific community to probe the pharmacology of GPR84 and explore its therapeutic potential. The structure-activity relationship (SAR) studies show that the 4-hydroxy-2-pyridinone moiety is critical for high-potency binding.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
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The Royal Society of Chemistry. Supplementary Information for Dalton Transactions. [Link]
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Pinto, D. C. G. A., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(10), 11957–11970. [Link]
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Ieremias, L., et al. (2024). Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. Journal of Medicinal Chemistry, 67(5), 3542–3570. [Link]
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Ieremias, L., et al. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. PubMed, National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2,4-Dihydroxy-6-methylpyridine. National Center for Biotechnology Information. [Link]
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Offermanns, S., et al. (2023). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry, 66(15), 10352-10373. [Link]
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Offermanns, S., et al. (2023). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. PubMed Central, National Center for Biotechnology Information. [Link]
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R Discovery. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. [Link]
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MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 498-543. [Link]
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Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
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Muškatirović, M. D., et al. (2000). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]
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Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
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SpectraBase. (n.d.). 4-Hydroxy-6-methyl-2-pyridone-3-carboxylic-acid,ethylester. [Link]
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Asadi, S., et al. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of Physical Organic Chemistry, 34(12). [Link]
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Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(17), 3981. [Link]
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Wang, Y., & Li, X. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-9. [Link]
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Daugulis, O., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7984-7991. [Link]
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